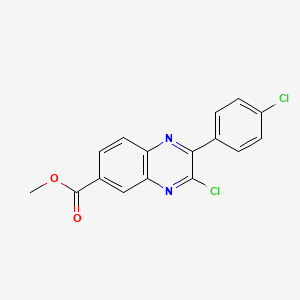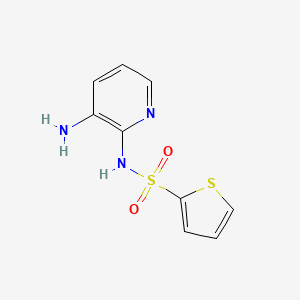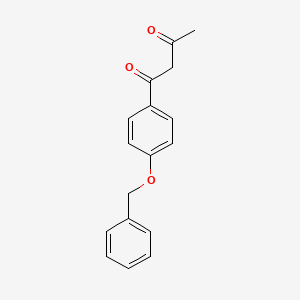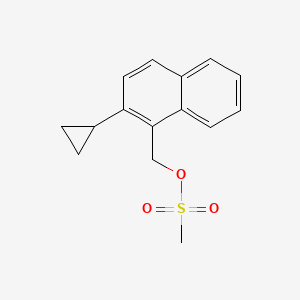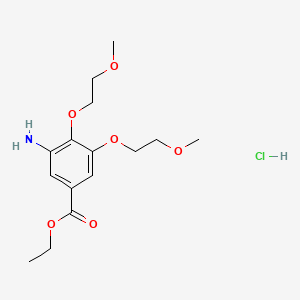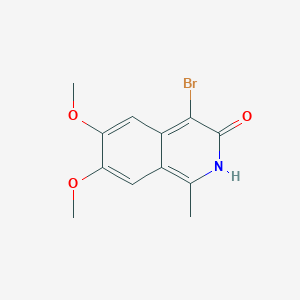
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one is a chemical compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
准备方法
The synthesis of 4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one typically involves several steps. One common method includes the bromination of 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
化学反应分析
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are typically used for these reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures, often catalyzed by acids or bases.
科学研究应用
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用机制
The exact mechanism of action of 4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling processes .
相似化合物的比较
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one can be compared with other isoquinolinone derivatives, such as:
6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-bromo-phenyl)-6,7-dimethoxy-1,4-dihydro-2H-isoquinolin-3-one:
属性
分子式 |
C12H12BrNO3 |
|---|---|
分子量 |
298.13 g/mol |
IUPAC 名称 |
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C12H12BrNO3/c1-6-7-4-9(16-2)10(17-3)5-8(7)11(13)12(15)14-6/h4-5H,1-3H3,(H,14,15) |
InChI 键 |
VXGWHMYQIWFDQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C(=CC2=C(C(=O)N1)Br)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


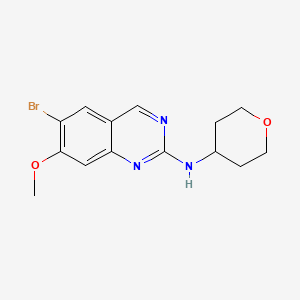
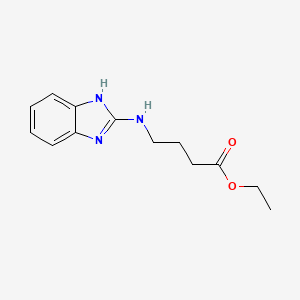

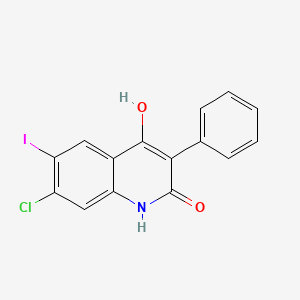
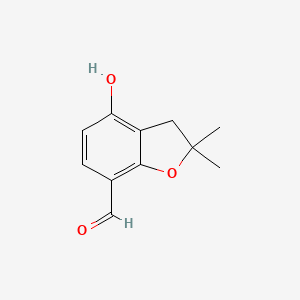
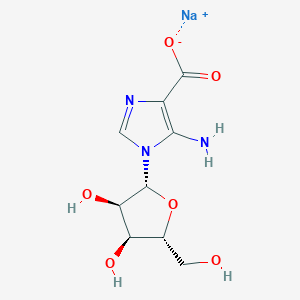

![ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13866577.png)
![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)
